molecular formula C7H16ClNO B2889535 cis-4-(Aminomethyl)cyclohexanol hydrochloride CAS No. 1394042-77-3

cis-4-(Aminomethyl)cyclohexanol hydrochloride

Cat. No.: B2889535
CAS No.: 1394042-77-3
M. Wt: 165.66
InChI Key: DWWWGZSFABKRSP-UHFFFAOYSA-N
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Description

cis-4-(Aminomethyl)cyclohexanol hydrochloride (CAS 56239-26-0) is a cyclohexanol derivative featuring an aminomethyl group in the cis configuration at the 4-position of the cyclohexane ring, with a hydrochloride salt form. It is structurally characterized by a hydroxyl group at the 1-position and a protonated aminomethyl group at the 4-position in the cis orientation. This compound is primarily recognized as Impurity D (EP) in the production of Ambroxol Hydrochloride, a mucolytic agent used in respiratory therapies . Its molecular formula is C₇H₁₄ClNO, with a molecular weight of 163.65 g/mol (calculated from ).

Properties

IUPAC Name

4-(aminomethyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h6-7,9H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWWGZSFABKRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Aminomethyl)cyclohexanol hydrochloride involves the reaction of cyclohexanone with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride. The reaction conditions typically include a temperature range of 0-5°C and a pH of 7-8 .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: cis-4-(Aminomethyl)cyclohexanol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

  • Chemistry It serves as an intermediate in synthesizing complex organic molecules.
  • Biology It is used in studying enzyme mechanisms and protein-ligand interactions.
  • Medicine It is explored for potential use in developing antihypertensive agents and other therapeutic compounds.
  • Industry It is used in producing polymers and other industrial chemicals.

Cis-4-(Aminomethyl)cyclohexanol hydrochloride exhibits significant biological activity through interactions with molecular targets in biological systems. Its hydrochloride form enhances its solubility and bioavailability. Research indicates its potential role in cardiovascular health, particularly as an antihypertensive agent, by interacting with specific molecular targets. The amine functionality in the compound facilitates hydrogen bonding and electrostatic interactions, enhancing its biological efficacy.

Therapeutic Applications

  • Antihypertensive Effects Studies suggest that this compound can influence blood pressure regulation by modulating enzyme activities related to the renin-angiotensin system and interacting with cardiovascular receptors. It has been shown to lower blood pressure in hypertensive models by inhibiting specific enzymes involved in vasoconstriction.
  • Enzyme Interactions The compound is utilized to study enzyme mechanisms and protein-ligand interactions, affecting signal transduction pathways critical for various physiological processes.

Mechanism of Action

The mechanism of action of cis-4-(Aminomethyl)cyclohexanol hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cardiovascular function and blood pressure regulation .

Comparison with Similar Compounds

trans-4-Aminocyclohexanol Hydrochloride (CAS 50910-54-8)

  • Structural Difference: The trans isomer has the aminomethyl group in the trans configuration relative to the hydroxyl group.
  • Physicochemical Properties: Molecular Weight: 163.65 g/mol (same as cis isomer). Melting Point: Not explicitly reported, but trans-2-Aminocyclohexanol hydrochloride (CAS 5456-63-3) has a lower mp (172–175°C) compared to cis-2 isomers (186–190°C), suggesting stereochemistry impacts thermal stability .
  • Role : Also an impurity in Ambroxol Hydrochloride synthesis but differs in stereochemical purity requirements .

cis-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol Hydrochloride (Impurity D, CAS 107814-37-9)

  • Structural Difference: Contains a 2-amino-3,5-dibromobenzyl substituent on the aminomethyl group.
  • Molecular Weight : ~464.5 g/mol (estimated with Br atoms), significantly higher than the target compound.
  • Role : A key impurity in Ambroxol Hydrochloride, highlighting the impact of brominated aromatic moieties on pharmacological activity and regulatory thresholds .

Methyl 4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride (CAS 54640-02-7)

  • Structural Difference : Replaces the hydroxyl group with a methyl ester at the 1-position.
  • Physicochemical Properties: Molecular Formula: C₉H₁₈ClNO₂. Molecular Weight: 207.70 g/mol .
  • Applications : Used in organic synthesis as a bifunctional intermediate. The ester group enhances lipophilicity compared to the hydroxyl group in the target compound .

cis-4-Aminocyclohexanecarboxylic Acid Hydrochloride (CAS 3667-38-7)

  • Structural Difference : Substitutes the hydroxyl group with a carboxylic acid.
  • Properties: Molecular Formula: C₈H₁₆ClNO₂. Molecular Weight: 193.67 g/mol . Hazard Profile: Similar warnings (H302, H315, H319, H335) due to shared aminomethyl and cyclohexanol motifs .
  • Role: Potential building block for peptidomimetics or chiral ligands.

(trans-4-Aminocyclohexyl)methanol Hydrochloride (CAS 693248-55-4)

  • Structural Difference: The aminomethyl group is replaced by a hydroxymethyl group in the trans configuration.
  • Similarity Score : 0.74 (lower due to positional isomerism) .
  • Applications : Explored in drug discovery for conformational rigidity imparted by the trans configuration .

Data Tables for Key Comparisons

Table 1. Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Role/Application
cis-4-(Aminomethyl)cyclohexanol HCl 56239-26-0 C₇H₁₄ClNO 163.65 -OH, -CH₂NH₃⁺Cl⁻ Ambroxol impurity
trans-4-Aminocyclohexanol HCl 50910-54-8 C₇H₁₄ClNO 163.65 -OH, -CH₂NH₃⁺Cl⁻ (trans) Ambroxol impurity
Methyl 4-(Aminomethyl)cyclohexanecarboxylate HCl 54640-02-7 C₉H₁₈ClNO₂ 207.70 -COOCH₃, -CH₂NH₃⁺Cl⁻ Synthetic intermediate
cis-4-Aminocyclohexanecarboxylic Acid HCl 3667-38-7 C₈H₁₆ClNO₂ 193.67 -COOH, -CH₂NH₃⁺Cl⁻ Peptidomimetic precursor

Key Research Findings

  • Stereochemical Impact: Cis isomers often exhibit higher melting points than trans analogs due to crystal packing efficiency, as seen in cyclohexanol derivatives .
  • Synthetic Utility : Methyl ester derivatives (e.g., CAS 54640-02-7) are favored in peptide synthesis for improved solubility and stability .

Biological Activity

Cis-4-(Aminomethyl)cyclohexanol hydrochloride is a compound with notable biological activity, primarily attributed to its structural features and functional groups. This article explores its biological mechanisms, therapeutic potential, and related research findings.

Chemical Structure and Properties

This compound has the molecular formula C7_7H15_{15}ClN\O, characterized by a cyclohexane ring with an aminomethyl group at the fourth carbon in a cis configuration. This unique stereochemistry is crucial for its biological interactions, particularly in modulating enzyme activities and receptor interactions, which are vital for cardiovascular function and blood pressure regulation.

The mechanism of action of this compound involves:

  • Interaction with Enzymes : The compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. This interaction is essential for its potential role as an antihypertensive agent, as it may modulate pathways involved in blood pressure regulation.
  • Receptor Binding : It is believed that the compound interacts with specific receptors in biological systems, impacting signal transduction pathways that regulate cardiovascular functions.

Biological Activity and Therapeutic Potential

This compound has been investigated for various therapeutic applications:

  • Antihypertensive Agent : Research indicates potential use in treating hypertension by modulating enzyme activities that affect vascular tone and blood pressure.
  • Biologically Active Molecules : The compound serves as an intermediate in the synthesis of other biologically active molecules, highlighting its versatility in medicinal chemistry.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds illustrates its unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
Cis-4-Hydroxycyclohexylamine hydrochlorideHydroxy group instead of aminomethylLacks the aminomethyl group affecting reactivity
Trans-4-Aminocyclohexanol hydrochlorideTrans configurationDifferent stereochemistry leading to distinct properties
Cis-4-AminocyclohexanolSimilar structure but lacks the chloride salt formUsed primarily as an intermediate without specific biological activity

This compound stands out due to its specific configuration, which influences both its chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Enzyme Interaction Studies : Research has demonstrated that this compound can effectively modulate enzyme activities related to cardiovascular health. For instance, studies focusing on carbonic anhydrases have shown that similar compounds can influence enzyme kinetics significantly .
  • Therapeutic Applications : Investigations into the therapeutic potential of this compound indicate promising results in preclinical models for hypertension treatment. Its ability to interact with specific molecular targets suggests a pathway for developing effective antihypertensive therapies .
  • Synthesis and Industrial Applications : The compound is also utilized in synthetic organic chemistry as an intermediate for producing complex molecules, emphasizing its importance in both academic research and industrial applications.

Q & A

Q. What are the standard synthetic routes for cis-4-(Aminomethyl)cyclohexanol hydrochloride, and what are their limitations?

The compound is typically synthesized via reductive amination of ketone precursors or functional group interconversion of cyclohexane derivatives. A common method involves catalytic hydrogenation of nitrile intermediates under hydrogen gas (H₂) with palladium on carbon (Pd/C) at 40–60°C . Limitations include low stereochemical selectivity (cis/trans ratios) and side reactions during purification due to the compound’s hygroscopic nature. Evidence from similar fluorinated cyclohexanamine derivatives highlights the use of chiral auxiliaries or enantioselective catalysts to improve stereochemical outcomes .

Q. Which analytical techniques are routinely employed to confirm the molecular structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify the cyclohexanol backbone and aminomethyl group positioning. For example, coupling constants in ¹H NMR distinguish cis/trans configurations (e.g., axial-equatorial proton splitting) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., at 210 nm) assesses purity (>98%) and detects impurities like trans isomers or unreacted intermediates .
  • Mass Spectrometry (MS): ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 178.1 for the free base) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance cis stereoselectivity during synthesis?

A comparative study of catalysts and solvents shows:

CatalystSolventTemperature (°C)cis:trans RatioYield (%)
Pd/CEthanol503:165
Rh/Al₂O₃THF605:172
Raney NiMeOH404:158
Adjusting solvent polarity (e.g., THF vs. MeOH) and using Rh-based catalysts improves cis selectivity due to steric hindrance effects .

Q. What methodologies resolve contradictions in reported solubility and stability data for this compound?

Discrepancies in solubility (e.g., water vs. organic solvents) arise from hydration states and storage conditions. Accelerated stability studies under varying pH (2–9) and temperature (25–40°C) with LC-MS monitoring reveal:

  • Degradation pathways: Hydrolysis of the aminomethyl group at pH < 3 or >8.
  • Optimal storage: Lyophilized form under inert atmosphere (N₂) at -20°C minimizes decomposition .

Q. How can impurity profiles be rigorously characterized, and what are the critical thresholds for pharmacological studies?

Impurities like trans isomers or dehydrohalogenation byproducts are quantified via:

  • HPLC with charged aerosol detection (CAD): Detects non-UV-active impurities at 0.1% sensitivity .
  • Ion chromatography (IC): Identifies chloride counterion variability (e.g., residual HCl vs. other salts) . Pharmacological studies require impurity levels <0.5% per ICH Q3A guidelines, validated using reference standards (e.g., trans-4-aminocyclohexanol hydrochloride) .

Q. What experimental strategies evaluate the compound’s interaction with biological targets, such as enzymes or receptors?

  • Enzyme inhibition assays: Fluorescence polarization (FP) or surface plasmon resonance (SPR) measure binding affinity (Kd) to targets like monoamine oxidases .
  • Cell viability assays: MTT or CellTiter-Glo® assess cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) at 10–100 µM concentrations .
  • Metabolic stability: Microsomal incubation (human liver microsomes) with LC-MS/MS quantifies metabolic half-life (t₁/₂) .

Q. How can researchers address challenges in resolving stereochemical ambiguities using advanced spectroscopic techniques?

X-ray crystallography is the gold standard for absolute configuration determination. For dynamic systems, NOESY NMR identifies spatial proximity between the aminomethyl group and cyclohexanol protons, confirming cis geometry . Comparative analysis with trans-isomer reference standards (e.g., CAS 50910-54-8) via chiral HPLC further validates stereochemical purity .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing and handling hygroscopic hydrochloride salts?

  • Lyophilization: Freeze-drying under reduced pressure removes residual solvents without degrading the hydrochloride salt .
  • Moisture-controlled environments: Use gloveboxes (<5% humidity) for weighing and reaction setup .

Q. How are computational tools (e.g., DFT, molecular docking) applied to predict physicochemical and biological properties?

Density Functional Theory (DFT) calculates optimized geometries and electrostatic potential maps, predicting solubility and reactivity. Molecular docking (AutoDock Vina) models interactions with serotonin transporters (SERT), guiding structure-activity relationship (SAR) studies .

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